molecular formula C17H13ClN2O2 B12189059 7-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide CAS No. 861675-57-2

7-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide

Cat. No.: B12189059
CAS No.: 861675-57-2
M. Wt: 312.7 g/mol
InChI Key: HIJZTYXWNSFRDJ-UHFFFAOYSA-N
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Description

7-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Nucleophilic Aromatic Substitution: The reaction of 4,7-dichloroquinoline with N-methyl-N-phenylamine under basic conditions to form 7-chloro-4-hydroxy-N-methyl-N-phenylquinoline.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group at the 7-position can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide involves its interaction with various molecular targets:

    DNA Intercalation: The planar structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.

    Enzyme Inhibition: The compound can inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis.

    Signal Transduction Pathways: It may modulate signal transduction pathways involved in cell growth and survival, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-aminoquinoline: Known for its antimalarial activity.

    4-hydroxyquinoline: Studied for its antimicrobial properties.

    N-methyl-N-phenylquinoline-3-carboxamide: Similar structure but lacks the chloro and hydroxy groups.

Uniqueness

7-chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide is unique due to the presence of both chloro and hydroxy groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry.

Properties

CAS No.

861675-57-2

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

7-chloro-N-methyl-4-oxo-N-phenyl-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H13ClN2O2/c1-20(12-5-3-2-4-6-12)17(22)14-10-19-15-9-11(18)7-8-13(15)16(14)21/h2-10H,1H3,(H,19,21)

InChI Key

HIJZTYXWNSFRDJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

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